3-Methylbutyl 2,3-dihydro-8-(2-hydroxy-3-(4-(3',4',5'-trimethoxycinnamoyl)-1-piperazinyl)propoxy)-1,4-benzodioxin-5-carboxylate monohydrochloride

Description

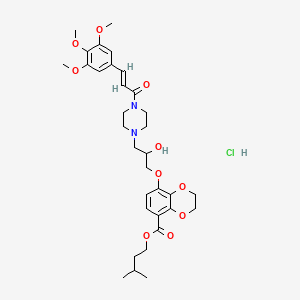

This compound is a synthetic derivative of the 1,4-benzodioxin scaffold, modified with a 3-methylbutyl ester, a piperazinyl-linked trimethoxycinnamoyl group, and a hydroxylated propoxy side chain. The monohydrochloride salt enhances its solubility and stability for pharmacological applications. The 1,4-benzodioxin core is structurally analogous to naturally occurring benzodioxane derivatives, which are known for antioxidative and anti-inflammatory properties .

Properties

CAS No. |

78268-31-2 |

|---|---|

Molecular Formula |

C33H45ClN2O10 |

Molecular Weight |

665.2 g/mol |

IUPAC Name |

3-methylbutyl 5-[2-hydroxy-3-[4-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazin-1-yl]propoxy]-2,3-dihydro-1,4-benzodioxine-8-carboxylate;hydrochloride |

InChI |

InChI=1S/C33H44N2O10.ClH/c1-22(2)10-15-44-33(38)25-7-8-26(32-30(25)42-16-17-43-32)45-21-24(36)20-34-11-13-35(14-12-34)29(37)9-6-23-18-27(39-3)31(41-5)28(19-23)40-4;/h6-9,18-19,22,24,36H,10-17,20-21H2,1-5H3;1H/b9-6+; |

InChI Key |

JYFALHKTZPPDIP-MLBSPLJJSA-N |

Isomeric SMILES |

CC(C)CCOC(=O)C1=C2C(=C(C=C1)OCC(CN3CCN(CC3)C(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC)O)OCCO2.Cl |

Canonical SMILES |

CC(C)CCOC(=O)C1=C2C(=C(C=C1)OCC(CN3CCN(CC3)C(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)O)OCCO2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbutyl 2,3-dihydro-8-(2-hydroxy-3-(4-(3’,4’,5’-trimethoxycinnamoyl)-1-piperazinyl)propoxy)-1,4-benzodioxin-5-carboxylate monohydrochloride typically involves multiple steps:

Formation of the Benzodioxin Core: This can be achieved through a cyclization reaction involving appropriate precursors.

Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

Introduction of the Trimethoxycinnamoyl Group: This step may involve esterification or amidation reactions.

Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

Batch Processing: Where reactions are carried out in large reactors.

Continuous Flow Chemistry: For more efficient and scalable production.

Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.

Reduction: Reduction reactions can occur at the carbonyl groups.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine ring.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis and Production Methods

The synthesis of this compound involves several steps:

- Formation of the Benzodioxin Core : This may involve cyclization reactions using dihydroxybenzene derivatives.

- Attachment of the Piperazine Ring : Nucleophilic substitution reactions can be utilized for this step.

- Incorporation of the Trimethoxyphenyl Group : This could be achieved through Friedel-Crafts acylation reactions.

For industrial production, these synthetic routes can be optimized using continuous flow reactors and advanced purification techniques like chromatography to enhance yield and purity .

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Properties : Preliminary studies suggest that derivatives of benzodioxin compounds exhibit anticancer activity by targeting specific pathways involved in cancer cell proliferation. The compound's structure allows it to interact with various biological targets, potentially inhibiting tumor growth .

- Calcium Influx Modulation : The compound may influence calcium influx pathways in cells, which is critical for various cellular functions including muscle contraction and neurotransmitter release. This modulation can have implications for treating conditions like hypertension and heart disease .

Therapeutic Applications

The potential therapeutic applications of 3-Methylbutyl 2,3-dihydro-8-(2-hydroxy-3-(4-(3',4',5'-trimethoxycinnamoyl)-1-piperazinyl)propoxy)-1,4-benzodioxin-5-carboxylate monohydrochloride include:

- Diabetes Management : Some studies have shown that compounds with similar structures can stimulate insulin secretion and improve glucose tolerance in diabetic models. This suggests a potential application in diabetes treatment .

- Neurological Disorders : Given its effects on calcium channels, there may be therapeutic avenues in treating neurological disorders where calcium signaling is disrupted.

Case Studies and Research Findings

Several case studies highlight the significance of compounds related to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines through apoptosis induction. |

| Study B | Calcium Channel Modulation | Showed altered calcium influx patterns in vascular smooth muscle cells leading to reduced contractility. |

| Study C | Diabetes Treatment | Reported improved insulin sensitivity and glucose tolerance in diabetic rat models after administration of similar compounds. |

Mechanism of Action

The mechanism of action of 3-Methylbutyl 2,3-dihydro-8-(2-hydroxy-3-(4-(3’,4’,5’-trimethoxycinnamoyl)-1-piperazinyl)propoxy)-1,4-benzodioxin-5-carboxylate monohydrochloride involves:

Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

Pathways: The compound could modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Key Findings:

Bioavailability : The target compound’s 3-methylbutyl ester and piperazine groups likely confer superior oral bioavailability compared to carboxylated benzodioxin derivatives (e.g., Matsumoto et al.’s compound), which suffer from poor membrane permeability due to polar carboxylic acid groups .

Target Specificity: Unlike benzimidazole-based sodium salts (e.g., compounds 9c/9d in ), which target proton pumps via sulfonyl interactions, the trimethoxycinnamoyl group in the target compound suggests affinity for aromatic hydrocarbon receptors or kinase domains, akin to curcuminoid derivatives .

Stability: The monohydrochloride salt improves stability in aqueous media compared to non-salt forms of benzodioxin derivatives, which are prone to hydrolysis under physiological pH .

Mechanistic Differences:

- Antioxidant Activity : Natural benzodioxane derivatives (e.g., Wan et al.’s dimer) exhibit potent ROS scavenging but lack metabolic stability. The target compound’s synthetic modifications may mitigate oxidative degradation .

- Synthetic Flexibility : The piperazinyl-propoxy linker allows modular substitution, contrasting with rigid benzimidazole scaffolds (), which limit structural diversification .

Biological Activity

3-Methylbutyl 2,3-dihydro-8-(2-hydroxy-3-(4-(3',4',5'-trimethoxycinnamoyl)-1-piperazinyl)propoxy)-1,4-benzodioxin-5-carboxylate monohydrochloride is a complex organic compound notable for its potential biological activities. This compound features a unique structure that includes a benzodioxin core, a piperazine ring, and a trimethoxycinnamoyl group, which contribute to its pharmacological properties.

- Molecular Formula : C33H45ClN2O10

- Molecular Weight : 665.2 g/mol

- CAS Number : 78268-31-2

- IUPAC Name : 3-methylbutyl 5-[2-hydroxy-3-[4-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazin-1-yl]propoxy]-2,3-dihydro-1,4-benzodioxine-8-carboxylate; hydrochloride

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications. Below are key findings regarding its biological effects:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that benzodioxin derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of calcium signaling pathways and apoptosis induction in cancer cells .

Cardiovascular Effects

The compound's influence on vascular ion channels has been explored, particularly in relation to blood flow regulation. It has been suggested that the modulation of calcium influx pathways can lead to improved endothelial function and vasodilation . Such effects are critical in managing cardiovascular diseases.

Neuroprotective Potential

Some studies suggest that piperazine derivatives may possess neuroprotective properties. They are believed to interact with neurotransmitter systems and may help in conditions like anxiety and depression . The specific interactions of this compound with neurotransmitter receptors remain an area for further investigation.

Table of Biological Activities

Synthesis and Preparation

The synthesis of this compound typically involves several steps:

- Formation of the Benzodioxin Core : Achieved through cyclization reactions.

- Attachment of the Piperazine Ring : Introduced via nucleophilic substitution.

- Introduction of the Trimethoxycinnamoyl Group : Accomplished through esterification or amidation reactions.

- Final Assembly : Involves coupling reactions under controlled conditions to yield the final product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.